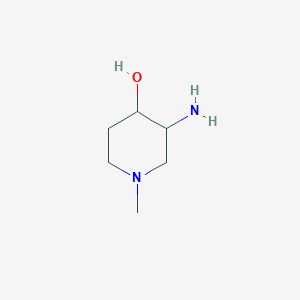

3-Amino-1-methylpiperidin-4-ol

Description

Overview of Piperidine (B6355638) Derivatives as Foundational Scaffolds in Synthetic Chemistry

Importance of Piperidine Ring Systems in the Construction of Complex Organic Molecules

In the field of medicinal chemistry, the piperidine scaffold is of paramount importance. researchgate.netatamanchemicals.com It is a common structural motif found in numerous classes of pharmaceuticals. nih.govnih.gov The incorporation of a piperidine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, influencing factors such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The strategic placement of substituents on the piperidine ring allows for the fine-tuning of these properties, a crucial aspect of drug design and development. rsc.org

Furthermore, piperidine derivatives serve as essential intermediates in the synthesis of other complex organic compounds. ijnrd.org Their utility extends to the agrochemical industry, where they are used in the development of pesticides and herbicides. atamanchemicals.com The versatility of the piperidine ring system in constructing intricate molecular architectures solidifies its position as a cornerstone of modern organic synthesis. rsc.org

Positioning of 3-Amino-1-methylpiperidin-4-ol within Contemporary Piperidine Research

Within the extensive family of piperidine derivatives, this compound represents a specific and valuable building block for further chemical synthesis. Its structure, featuring an amino group at the 3-position, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position, provides multiple points for chemical modification. This trifunctional nature allows for a variety of chemical transformations, making it a versatile intermediate in the construction of more complex molecules.

The synthesis of related chiral 3-aminopiperidine derivatives is an active area of research, often driven by the need for specific building blocks in the preparation of targeted compounds. google.com For instance, the synthesis of (R)-3-amino-1-methylpiperidine can be achieved from a chiral precursor like (R)-1-methylpiperidin-3-ol through a series of chemical transformations including protection, nitration, reduction, and deprotection. a2bchem.com Another synthetic route involves the reductive amination of a suitable ketone precursor. google.com

While specific research detailing the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in various compounds of research interest. For example, related structures such as 1-(2-Aminophenyl)-3-methylpiperidin-4-ol and 4-amino-4-hydroxymethyl-1-methylpiperidine have been subjects of chemical investigation. chemical-suppliers.eu The presence of the amino and hydroxyl groups in a specific stereochemical arrangement, as seen in trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride, further highlights the importance of stereochemistry in this class of molecules. bldpharm.com

The general synthetic utility of amino- and hydroxyl-substituted piperidines is well-established. For instance, 1-Methylpiperidin-4-ol is a known reactant in the synthesis of various inhibitors targeting kinases and other enzymes. medchemexpress.com The amino group in aminopiperidine derivatives provides a handle for forming amides, ureas, and other functional groups, while the hydroxyl group can be derivatized to form ethers, esters, or be used in coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-amino-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-6(9)5(7)4-8/h5-6,9H,2-4,7H2,1H3 |

InChI Key |

OBUKKWCLILVOSP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)N)O |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 3 Amino 1 Methylpiperidin 4 Ol

Studies on Absolute and Relative Stereochemistry

The 3-Amino-1-methylpiperidin-4-ol molecule contains two chiral centers at the C-3 and C-4 carbons, where the amino and hydroxyl groups are attached. Consequently, the compound can exist as four distinct stereoisomers, which comprise two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups defines the diastereomers, which are designated as cis and trans.

trans-isomers : The (3R,4R) and (3S,4S) enantiomers, where the amino and hydroxyl groups are on opposite faces of the piperidine (B6355638) ring.

cis-isomers : The (3R,4S) and (3S,4R) enantiomers, where the amino and hydroxyl groups are on the same face of the ring.

The determination of the relative stereochemistry (cis or trans) is commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants between the protons at C-3 and C-4 provides critical information about their dihedral angle, allowing for the assignment of their relative configuration. nih.govnih.gov For an unambiguous determination of the absolute configuration (R/S) of a single enantiomer, X-ray crystallography is the definitive method, as it provides precise three-dimensional structural data. researchgate.net While chiral 3-substituted-4-hydroxypiperidines are valuable building blocks for pharmaceuticals, the specific stereoisomers of this compound are typically prepared and characterized as part of larger synthetic efforts. nih.govmdpi.com

Diastereomeric Ratio Determination and Control in Synthetic Processes

The synthesis of this compound, typically proceeding through the reduction of a corresponding 3-amino-1-methylpiperidin-4-one precursor, can yield a mixture of cis and trans diastereomers. The ability to both determine and control the ratio of these isomers is a critical aspect of its synthetic chemistry.

The diastereomeric ratio (dr) of a reaction mixture is most commonly determined using high-resolution ¹H NMR spectroscopy. researchgate.net By identifying and integrating distinct, well-resolved signals corresponding to protons in unique chemical environments for each diastereomer, a quantitative ratio can be established. rsc.orgnih.govnih.gov

Control over the stereochemical outcome is achieved by carefully selecting the synthetic methodology, particularly the reducing agents and reaction conditions. nih.gov Catalytic hydrogenation of related pyridine precursors often leads to a predominance of the cis isomer. nih.govrsc.org Conversely, stereoselective chemical reductions of the ketone intermediate can favor one diastereomer over the other. For instance, the use of sterically hindered hydride reagents like L-Selectride is known to produce cis-3-substituted-4-hydroxypiperidines with high selectivity by favoring hydride attack from the less hindered face of the ketone. nih.gov Subsequent chemical manipulations, such as base-mediated epimerization, can be used to convert the kinetic cis product into the thermodynamically more stable trans isomer. nih.govrsc.org

Table 1: Influence of Synthetic Method on Diastereomeric Outcome for Substituted Piperidinols

| Synthetic Precursor | Method/Reagent | Predominant Diastereomer | Typical Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Substituted Pyridine | Catalytic Hydrogenation (PtO₂, Pd/C) | cis | >95:5 |

| 4-Oxopiperidine | L-Selectride Reduction | cis | High selectivity for cis |

This table presents representative data for the synthesis of substituted piperidines to illustrate general principles of diastereomeric control. nih.govnih.govrsc.org

Conformational Dynamics of the Piperidine Ring System

The piperidine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgresearchgate.net For this compound, the substituents on the ring dictate the preferred conformation and the dynamics of the equilibrium between the two possible chair forms, which interconvert via a process known as a ring flip. rsc.org

The stability of a given chair conformation is determined by the energetic penalties associated with placing substituents in axial versus equatorial positions. Axial substituents experience destabilizing 1,3-diaxial steric interactions, making the equatorial position generally more favorable for bulky groups.

For the trans-isomer , a ring flip interconverts a diequatorial conformer (4e, 3e) and a diaxial conformer (4a, 3a). The diequatorial conformation, which places both the hydroxyl and amino groups in the sterically favored equatorial positions, is significantly more stable and will be the overwhelmingly predominant form at equilibrium.

For the cis-isomer , both chair conformations possess one axial and one equatorial substituent (4a, 3e and 4e, 3a). The preferred conformation will be the one that places the larger of the two groups (amino vs. hydroxyl) in the equatorial position. However, other factors, such as intramolecular hydrogen bonding, can significantly influence this equilibrium (see 3.3.2).

In all isomers, the N-methyl group also has a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at C-2 and C-6. rsc.org

Table 2: Chair Conformations for cis and trans Diastereomers of this compound

| Isomer | Conformation 1 | Conformation 2 | Preferred Conformation | Rationale |

|---|---|---|---|---|

| trans | 4-OH (eq), 3-NH₂ (eq) | 4-OH (ax), 3-NH₂ (ax) | Conformation 1 (diequatorial) | Avoids significant 1,3-diaxial steric strain. |

The conformational equilibrium of this compound is not governed by sterics alone; electronic effects and intramolecular interactions also play a crucial role.

The N-methyl group not only prefers an equatorial orientation but also influences the nitrogen inversion barrier, a process where the nitrogen atom and its lone pair rapidly invert their configuration. acs.orgrsc.org

The 3-amino and 4-hydroxyl groups are particularly important due to their ability to form an intramolecular hydrogen bond. westernsydney.edu.auacs.org In the cis-isomer, the conformation that places one group in an axial position and the other equatorial brings the two functional groups into close proximity. This geometry is conducive to the formation of a stabilizing O-H···N or N-H···O hydrogen bond. westernsydney.edu.aunih.gov Such an interaction can significantly stabilize a chair conformation that might otherwise be disfavored based solely on the steric bulk of the axial substituent. This hydrogen bonding can reduce the flexibility of the ring and shift the conformational equilibrium significantly towards the bonded conformer. In the more stable diequatorial conformation of the trans-isomer, the substituents are too far apart to engage in such an interaction.

Therefore, the final conformational preference is a delicate balance between minimizing steric 1,3-diaxial interactions and maximizing stabilizing intramolecular forces like hydrogen bonding. westernsydney.edu.au

Reactivity Profiles and Comprehensive Chemical Transformations

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving 3-Amino-1-methylpiperidin-4-ol are often extensions of fundamental organic reactions, tailored to the specific functionalities of the piperidine (B6355638) ring. A key mechanistic pathway, particularly relevant to the synthesis of this class of compounds, is the nucleophilic ring-opening of an epoxide.

In a typical synthesis of a trans-3-amino-4-hydroxypiperidine, the precursor is an N-substituted-3,4-epoxypiperidine. The reaction proceeds via a Lewis acid-catalyzed aminolysis mechanism. The Lewis acid (e.g., derived from diisobutylaluminum hydride) coordinates to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. An amine nucleophile then attacks one of the epoxide carbons. This attack is subject to both steric and electronic control, leading to a high degree of regioselectivity. The process is an SN2-type reaction, resulting in an inversion of stereochemistry at the site of attack and leading to the trans configuration of the amino and hydroxyl groups. The intermediate is a transient metal-alkoxide complex which, upon aqueous workup, yields the final amino alcohol product.

Another important mechanistic consideration involves the relative nucleophilicity of the different functional groups. In reactions with electrophiles, the primary amine at C3 is generally more nucleophilic and less sterically hindered than the secondary alcohol at C4, which in turn is more nucleophilic than the sterically hindered tertiary amine at N1. This hierarchy dictates the initial site of reaction under kinetically controlled conditions. For example, in acylation reactions, the formation of an amide at the C3-amino group proceeds through a standard nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate.

Selective Reactivity of Amino and Hydroxyl Functionalities

The presence of both amino and hydroxyl groups allows for selective transformations, provided that appropriate reagents and reaction conditions are chosen. Protective group strategies are often employed to achieve desired selectivity in multi-step syntheses.

The secondary hydroxyl group at the C4 position can be selectively oxidized to a ketone, yielding the corresponding 3-amino-1-methylpiperidin-4-one. This transformation is a common strategy in the synthesis of various piperidine-based scaffolds. The choice of oxidant is crucial to avoid side reactions with the amino groups. Mild oxidizing agents are typically preferred. For related amino alcohol structures, such as 4-Amino-1-Cbz-3-hydroxypiperidine, the hydroxyl group can be oxidized to form a ketone evitachem.com. A patent for the preparation of 3-amino-4-piperidone derivatives suggests that this oxidation is a key transformation, achieved through a Neber rearrangement of a 4-hydroximino piperidine tosylate, followed by acid treatment google.com.

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC, Swern Oxidation) | 3-Amino-1-methylpiperidin-4-one |

While the saturated piperidine ring itself is not susceptible to reduction, the amino group can undergo a variety of transformations. The primary amine at C3 can be modified through alkylation or acylation. Selective mono-N-alkylation of amino alcohols can be challenging due to the potential for overalkylation. However, methods utilizing chelation, for instance with 9-borabicyclo[3.3.1]nonane (9-BBN), can achieve high selectivity for mono-alkylation of 1,3-amino alcohols organic-chemistry.org. This process involves the formation of a stable chelate that protects and activates the amine, followed by deprotonation and reaction with an alkyl halide organic-chemistry.org.

Reductive amination is another key transformation. For instance, the N-methyl group at the N1 position in the parent structure is often introduced by reductive amination of a secondary piperidine precursor with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride chemicalbook.com. This same methodology could theoretically be applied to the primary amine at C3 to introduce further alkyl substituents.

The amino and hydroxyl groups are both effective nucleophiles. The primary amine at C3 readily participates in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: Reaction with alkyl halides leads to secondary or tertiary amines. As noted, controlling the degree of alkylation can be a synthetic challenge organic-chemistry.orgmonash.edu.

N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This is often used as a protective strategy or to build more complex molecules.

O-Alkylation/O-Acylation: The hydroxyl group can also be alkylated or acylated to form ethers or esters, respectively, though this typically requires prior deprotonation with a base or protection of the more nucleophilic amino group.

The synthesis of the 3-amino-4-hydroxypiperidine core itself is a prime example of a nucleophilic substitution reaction, where an amine acts as a nucleophile to open an epoxide ring organic-chemistry.org. Electrophilic substitution on the C-H bonds of the aliphatic piperidine ring is not a facile process and requires harsh conditions or specialized reagents not typically compatible with the existing functional groups.

The primary amino group at the C3 position can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable product or serve as an intermediate for further reactions, such as reduction to a secondary amine or cyclization. The synthesis of substituted 4-piperidones via the Mannich reaction, a multi-component condensation involving an aldehyde, an amine (like ammonium (B1175870) acetate), and a ketone, highlights the propensity of these systems to engage in condensation chemistry researchgate.net.

Table 2: Potential Condensation Products

| Reactants | Product Type |

|---|---|

| This compound + Aldehyde (R-CHO) | Imine (Schiff Base) |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

Regioselectivity and chemoselectivity are paramount in the chemistry of polyfunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the order of nucleophilicity is generally: C3-primary amine > C4-secondary alcohol > N1-tertiary amine. This allows for selective reactions under kinetic control. For example, treatment with one equivalent of an acyl chloride at low temperature would likely lead to selective N-acylation at the C3 position.

Regioselectivity concerns the site of reaction when multiple similar positions are available. A clear illustration of regioselectivity is found in the synthesis of 3-aminopiperidin-4-ols from 3,4-epoxypiperidines. The nucleophilic attack by an amine can occur at either the C3 or C4 position of the epoxide. The outcome is highly dependent on the reaction conditions. For example, aminolysis in protic solvents can favor attack at the less hindered carbon to yield 3-amino-piperidin-4-ols. Conversely, using lithium salts in aprotic solvents can reverse the regioselectivity, leading to 4-amino-piperidin-3-ols. This control is crucial for the synthesis of specific isomers organic-chemistry.orgscirp.orgresearchgate.net. This demonstrates that by tuning the catalyst and solvent system, one can direct the incoming nucleophile to a specific carbon atom of the piperidine precursor.

Computational Chemistry and Theoretical Characterization of 3 Amino 1 Methylpiperidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 3-Amino-1-methylpiperidin-4-ol, such calculations would provide invaluable insights into its intrinsic chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. google.com This indicates higher polarizability and a greater ease of undergoing electronic transitions, which is relevant for predicting chemical reactivity and biological activity. For this compound, the location of the HOMO would likely be concentrated around the electron-rich amino and hydroxyl groups, while the LUMO would be distributed more across the piperidine (B6355638) ring structure.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents example data that would be generated from a quantum chemical calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | ELUMO - EHOMO; a key indicator of chemical reactivity and kinetic stability. google.com |

A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map uses a color spectrum to indicate different regions of electrostatic potential.

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, these would be centered on the lone pairs of the nitrogen and oxygen atoms.

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These would be located around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Green: Regions of neutral or near-zero potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reagents, by highlighting the sites most likely to engage in electrostatic interactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger value indicates greater stability. google.com

Softness (S): The reciprocal of hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior.

Table 2: Illustrative Global Chemical Reactivity Descriptors This table presents example data derived from the illustrative HOMO-LUMO energies in Table 1.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3.875 | Overall electron-attracting power. |

| Chemical Hardness (η) | (I - A) / 2 | 2.625 | Resistance to charge transfer; indicates stability. |

| Softness (S) | 1 / η | 0.381 | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.862 | Measure of electrophilic character. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, which has a non-planar piperidine ring, MD simulations are essential for exploring its conformational landscape. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. The simulation would reveal:

The most stable (lowest energy) conformations of the molecule.

The relative populations of different conformers at a given temperature.

The energy barriers for conversion between different conformers.

The dynamics of intramolecular hydrogen bonding between the amino and hydroxyl groups.

This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site.

In-silico Binding Mode Analysis with Molecular Targets

In-silico binding mode analysis, commonly known as molecular docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to structure-based drug design.

The process for this compound would involve:

Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor).

Using a docking program to place the this compound molecule into the active site of the target in various possible orientations and conformations.

A scoring function then estimates the binding affinity (often expressed as a docking score or binding energy) for each pose.

The results would identify the most likely binding mode, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues, and provide a quantitative estimate of the binding strength. This analysis helps in understanding the molecule's mechanism of action and can guide the design of more potent derivatives.

Topological Analysis via Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and chemical bonds. Developed by Richard Bader, AIM theory is based on the principle that the gradient vector field of the electron density reveals the underlying chemical structure.

In an AIM analysis of this compound, one would identify critical points in the electron density where the gradient is zero. These points are classified to define chemical features:

(3, -3) Critical Points: These are attractors and correspond to the positions of atomic nuclei.

(3, -1) Critical Points: Known as bond critical points (BCPs), their presence between two nuclei indicates a bond path, signifying a chemical bond.

(3, +1) Critical Points: Ring critical points, found within ring structures.

(3, +3) Critical Points: Cage critical points, found inside molecular cages.

By analyzing the properties of the electron density at the bond critical points (e.g., the value of the density ρ(r) and its Laplacian ∇²ρ(r)), the nature of the chemical bonds (covalent vs. ionic or hydrogen bonds) can be characterized in detail.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 3-Amino-1-methylpiperidin-4-ol, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete assignment of its proton and carbon signals.

While specific experimental NMR data for this compound is not widely available in published literature, a theoretical interpretation based on the structure can be outlined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The piperidine (B6355638) ring's chair conformation and the relative stereochemistry of the amino and hydroxyl groups (cis or trans) would significantly influence the chemical shifts and coupling constants (J-values) of the ring protons.

Expected ¹H NMR Signals:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| N-CH₃ | ~2.3 | Singlet (s) | The three equivalent protons on the methyl group attached to the nitrogen. |

| H-2, H-6 (Axial & Equatorial) | 2.0 - 3.0 | Multiplets (m) | Protons on the carbons adjacent to the nitrogen. Their chemical shifts and multiplicities would be complex due to coupling with each other and adjacent protons. |

| H-3 | ~2.8 - 3.2 | Multiplet (m) | The proton on the carbon bearing the amino group. Its chemical shift would be influenced by the electronegativity of the nitrogen. |

| H-4 | ~3.5 - 4.0 | Multiplet (m) | The proton on the carbon bearing the hydroxyl group. Its chemical shift would be downfield due to the electronegativity of the oxygen. |

| H-5 (Axial & Equatorial) | 1.5 - 2.0 | Multiplets (m) | Protons on the carbon adjacent to the CH-OH group. |

| OH | Variable | Broad Singlet (br s) | The chemical shift is dependent on concentration, temperature, and solvent. |

| NH₂ | Variable | Broad Singlet (br s) | The chemical shift is dependent on concentration, temperature, and solvent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~45 |

| C-2, C-6 | ~60-65 |

| C-3 | ~50-55 |

| C-4 | ~65-70 |

| C-5 | ~30-35 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals, especially for the complex piperidine ring system, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the substituents on the piperidine ring (e.g., whether the amino and hydroxyl groups are cis or trans to each other).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its hydroxyl, amino, and amine functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium, may show two bands for primary amine) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| N-H (Amine) | Bending | 1590-1650 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₄N₂O), the expected exact mass would be approximately 130.1106 g/mol .

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of stable iminium ions. The loss of small neutral molecules like water (H₂O) from the molecular ion would also be an expected fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Bond lengths and angles: Confirming the connectivity of all atoms.

Conformation of the piperidine ring: Determining whether it adopts a chair, boat, or twist-boat conformation in the crystal lattice.

Stereochemistry: Unambiguously establishing the relative (cis/trans) and absolute (if a chiral resolution is performed) stereochemistry of the amino and hydroxyl substituents.

Intermolecular interactions: Revealing details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Currently, there is a lack of publicly available crystal structure data for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Behavior

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a sample, providing valuable information on the absolute configuration and conformational behavior of stereoisomers. In the context of this compound, which possesses chiral centers, CD spectroscopy serves as a critical tool for distinguishing between enantiomers and understanding their three-dimensional structure in solution.

The principle of CD spectroscopy relies on the fact that enantiomers, while having identical physical properties in an achiral environment, interact differently with circularly polarized light. This differential interaction gives rise to a CD spectrum, characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms and functional groups around the chiral center(s).

For this compound, the chromophores in the vicinity of the stereocenters, such as the amino and hydroxyl groups, are expected to give rise to distinct CD signals. By analyzing the resulting CD spectrum, researchers can deduce the absolute configuration of a particular enantiomer. This is often achieved by comparing the experimental spectrum with that of a known standard or through theoretical calculations.

Furthermore, CD spectroscopy is highly sensitive to the conformational changes in a molecule. The piperidine ring in this compound can exist in different chair or boat conformations, and the spatial orientation of the amino and hydroxyl substituents will influence the observed CD spectrum. By studying the CD signal under various conditions, such as changes in solvent or temperature, it is possible to gain insights into the preferred conformation and the dynamics of conformational equilibria. This information is crucial for understanding the structure-activity relationship of this compound in various chemical and biological contexts.

While specific experimental CD spectroscopic data for this compound is not extensively detailed in the public literature, the application of this technique would follow established principles. A hypothetical study would involve recording the CD spectra of the individual enantiomers and analyzing the resulting curves to assign the absolute configurations and investigate their conformational preferences.

Applications of 3 Amino 1 Methylpiperidin 4 Ol As a Chiral Building Block in Complex Organic Synthesis

Strategic Incorporation into Bioactive Molecules

The strategic value of the 3-amino-4-hydroxypiperidine core, including the N-methylated derivative, lies in its function as a rigid scaffold that can present pharmacophoric elements in a well-defined three-dimensional orientation. This is crucial for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. Research in medicinal chemistry has shown the successful incorporation of this building block and its analogues into novel therapeutic agents.

A prominent and recent example is the use of 3-amino-1-methylpiperidin-4-ol hydrochloride in the synthesis of inhibitors for the NOD-like receptor (NLR) family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. A 2024 patent filing describes the synthesis of potent NLRP3 inhibitors where this compound serves as a key intermediate in constructing the final complex molecule.

The utility of the broader 3-amino-4-hydroxypiperidine scaffold is further highlighted by the use of its analogues in developing other classes of therapeutic agents. For instance, the N-benzyl protected version of the scaffold, specifically benzyl (B1604629) trans-3-amino-4-hydroxypiperidine-1-carboxylate, has been employed as a starting material for the synthesis of inhibitors targeting Chk1, PDK1, and PAK kinases. These kinases are involved in cell cycle regulation and signaling pathways, making them important targets in oncology.

Furthermore, N-protected 3-amino-4-hydroxypiperidine derivatives are utilized in the creation of monoacylglycerol lipase (B570770) (MAGL) inhibitors. MAGL is an enzyme that plays a significant role in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, pain, and cancer. The aminopiperidinol core provides a robust framework for developing selective and potent MAGL inhibitors.

The following table summarizes the strategic use of this compound and its close analogues as chiral building blocks in the development of bioactive molecules.

| Bioactive Molecule Class | Biological Target | Specific Building Block Used |

| Inflammasome Inhibitors | NLRP3 Inflammasome | This compound hydrochloride |

| Kinase Inhibitors | Chk1, PDK1, PAK | Benzyl trans-3-amino-4-hydroxypiperidine-1-carboxylate |

| Lipase Inhibitors | Monoacylglycerol Lipase (MAGL) | rac-benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |

A thorough review of available scientific literature did not yield specific examples of this compound being utilized in the asymmetric total synthesis of natural products or for the general construction of diverse heterocyclic scaffolds as outlined in sections 7.1 and 7.2 of the requested article structure. The documented applications are predominantly focused on its strategic incorporation into synthetic bioactive molecules within medicinal chemistry programs.

Strategic Relevance in Medicinal Chemistry Research and Drug Design

Piperidine (B6355638) Scaffolds in Contemporary Pharmaceutical Research

Piperidine is a saturated six-membered heterocycle containing a nitrogen atom, which is a privileged scaffold in drug discovery. This means it is a structural motif that is frequently found in approved drugs and compounds with known biological activity. The prevalence of the piperidine ring in pharmaceuticals stems from several advantageous properties. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively probe the binding sites of biological macromolecules like proteins and enzymes. The nitrogen atom is typically basic and can be protonated at physiological pH, allowing for the formation of crucial ionic interactions with acidic residues in a binding pocket.

Furthermore, the piperidine scaffold is synthetically tractable, meaning it can be readily modified at various positions to create libraries of derivatives. This allows medicinal chemists to systematically explore the structure-activity relationships of a compound series. The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, also allows for the precise spatial arrangement of substituents to optimize binding affinity and selectivity for a target. These attributes have led to the incorporation of the piperidine scaffold into a wide array of drugs targeting the central nervous system, cardiovascular diseases, and infectious agents.

Development of 3-Amino-1-methylpiperidin-4-ol Derivatives as Ligands for Molecular Targets

The specific structure of this compound, with its amino, hydroxyl, and N-methyl groups, offers multiple points for chemical modification, making it a valuable starting point for developing targeted ligands. Researchers have utilized this scaffold to create derivatives that interact with a variety of molecular targets.

One notable area of investigation has been the development of antagonists for the CCR5 receptor, a key co-receptor for HIV entry into host cells. Derivatives of this compound have been synthesized and evaluated for their ability to block this interaction. For instance, studies have explored the replacement of the N-methyl group with larger substituents and the modification of the amino and hydroxyl groups to enhance binding affinity and antiviral activity.

Another significant application has been in the design of kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 3-amino-4-hydroxypiperidine scaffold has been incorporated into molecules designed to target specific kinases. For example, derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. In these designs, the piperidine moiety often serves as a central scaffold to correctly orient other functional groups that interact with the kinase active site.

Structure-Activity Relationship (SAR) Studies in Derivative Series

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives have provided valuable insights into their structure-activity relationships (SAR).

The this compound molecule contains two stereocenters at the 3- and 4-positions, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative and absolute configuration of the amino and hydroxyl groups has a profound impact on how these molecules interact with their biological targets. It has been consistently demonstrated that one stereoisomer is often significantly more active than the others, highlighting the importance of stereochemistry in molecular recognition.

For example, in the development of CCR5 antagonists, the stereochemistry of the 3-amino-4-hydroxypiperidine core was found to be critical for potent activity. Specific isomers showed a much higher affinity for the receptor, underscoring the precise three-dimensional arrangement required for an optimal fit within the binding pocket. This stereochemical preference is a common theme in drug design, as biological macromolecules are themselves chiral and will interact differently with the various stereoisomers of a ligand.

Key structural modifications often involve:

N-alkylation: Replacing the methyl group on the piperidine nitrogen with other alkyl or aryl groups to explore different binding pockets and modulate basicity.

Amine functionalization: Acylating or alkylating the 3-amino group to introduce new interactions with the target protein.

Hydroxyl group modification: Converting the 4-hydroxyl group into an ether or ester to alter polarity and hydrogen bonding capacity.

These modifications are guided by computational modeling and an understanding of the target's structure. For instance, in the design of kinase inhibitors, the amino group might be functionalized to form a key hydrogen bond with the hinge region of the kinase, while the N-substituent is optimized to occupy a hydrophobic pocket. This rational approach allows for the fine-tuning of a molecule's properties to achieve the desired biological effect.

Research into Molecular Interactions with Biological Macromolecules

Understanding how a ligand interacts with its biological target at a molecular level is crucial for drug design. Studies involving derivatives of this compound have provided insights into these interactions.

The development of potent and selective ligands requires a deep understanding of the binding interactions between the small molecule and the receptor. For derivatives of this compound, various biophysical and computational techniques are used to investigate these interactions. X-ray crystallography, for example, can provide a static snapshot of how a ligand is bound within the active site of a protein, revealing key hydrogen bonds, ionic interactions, and hydrophobic contacts.

These studies have shown that the functional groups of the this compound scaffold play distinct roles in binding. The protonated nitrogen of the piperidine ring can form a salt bridge with an acidic residue like aspartic acid or glutamic acid in the receptor. The hydroxyl and amino groups are excellent hydrogen bond donors and acceptors, allowing for specific interactions that contribute to both affinity and selectivity.

Selectivity is a critical aspect of drug design, as a lack of it can lead to off-target effects. By carefully modifying the substituents on the piperidine ring, it is possible to enhance binding to the desired target while minimizing interactions with other related proteins. For example, in the context of kinase inhibitors, modifications can be made to exploit subtle differences in the active sites of different kinases, leading to highly selective inhibitors.

Below is a table summarizing the biological activities of some representative derivatives of this compound, illustrating the impact of structural modifications on their potency.

| Compound ID | R1 (N-substituent) | R2 (3-amino substituent) | Target | Activity (IC50) |

| 1 | -CH3 | -H | CCR5 | 500 nM |

| 2 | -CH2CH3 | -H | CCR5 | 350 nM |

| 3 | -CH3 | -COCH3 | BTK | 80 nM |

| 4 | -CH3 | -SO2CH3 | BTK | 120 nM |

Table 1: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-methylpiperidin-4-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis of piperidine derivatives often involves reductive amination or nucleophilic substitution. For example, highlights the use of chiral resolution techniques to isolate enantiomers in related compounds, suggesting that stereochemical control (e.g., chiral catalysts or chromatography) is critical. Reaction optimization may involve adjusting pH, temperature, and solvent polarity to enhance yield and purity. Kinetic studies via HPLC monitoring (e.g., as in ) can identify side reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Guidelines : Based on Safety Data Sheets (SDS) for analogous compounds (e.g., ), storage should occur in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency protocols for spills (e.g., neutralization with weak acids) and inhalation risks (ventilation, medical consultation) should align with GHS standards .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Analytical Methods :

- NMR : ¹H/¹³C NMR () resolves proton environments and confirms substituent positions (e.g., methyl and amino groups).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~158.2 g/mol for C₆H₁₄N₂O).

- FTIR : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

Purity assessment via HPLC (≥95%) is recommended, with mobile phases optimized for polar amines .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric forms of this compound, and how is stereochemical purity validated?

- Chiral Resolution : Techniques include chiral HPLC (e.g., using amylose-based columns) or enzymatic kinetic resolution. demonstrates the isolation of (3R,4R)-enantiomers in a related piperidine compound via crystallization. Stereochemical validation combines circular dichroism (CD) and X-ray crystallography to confirm absolute configuration .

Q. How can researchers investigate the polymorphic behavior of this compound, and what implications does polymorphism have on pharmacological studies?

- Polymorphism Analysis :

- XRD : Resolves crystal lattice differences (e.g., monoclinic vs. orthorhombic forms).

- DSC/TGA : Measures thermal stability and phase transitions. discusses polymorph screening for isoindole derivatives, highlighting solubility and bioavailability impacts. For pharmacological studies, consistent polymorph selection is critical to ensure reproducible pharmacokinetics .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in biological systems?

- In Silico Methods :

- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., with GPCRs or enzymes).

- DFT Calculations : Predicts electron density maps for reactive sites (e.g., amino group nucleophilicity).

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity. references PubMed and Connected Papers for validating computational results against experimental data .

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.